molecular formula C26H23N3O B2629119 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-14-0

5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2629119
CAS No.: 866347-14-0
M. Wt: 393.49
InChI Key: SHQKZWBFCOXGNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Research on related quinoline derivatives, such as benzo[h]pyrazolo[3,4-b]quinolines, has shown that these molecules can form supramolecular structures through various intermolecular interactions.


Chemical Reactions Analysis

Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Scientific Research Applications

Supramolecular Aggregation

Molecules similar to 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline exhibit interesting behaviors in terms of supramolecular aggregation. Studies have shown that related compounds can form cyclic centrosymmetric dimers, sheets, or complex three-dimensional structures through hydrogen bonds and interactions like C-H...N, C-H...O, and C-H...pi(arene) bonds (Portilla et al., 2005).

Synthesis and Structural Analysis

Research into similar compounds involves their synthesis and detailed structural analysis. One study focused on the synthesis of a structurally related compound, examining the charge distribution and hydrogen bonding within the molecule (Baumer et al., 2004). Another explored the synthesis and pharmacological assessment of various derivatives, highlighting their potential as inhibitors of acetylcholinesterase, a target in Alzheimer's disease research (Silva et al., 2011).

Green Chemistry Applications

In the realm of green chemistry, methods have been developed for synthesizing structurally similar compounds using environmentally friendly protocols. These methods emphasize atom economy, short reaction times, and the avoidance of toxic solvents (Rajesh et al., 2011).

Crystal Structure Comparisons

Comparative studies have been conducted on the crystal structures of isomeric series of related compounds. These studies provide insights into molecular interactions like C-H...pi and pi...pi stacking in different series (Portilla et al., 2008).

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the future directions of “5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” could involve further exploration of its potential applications in these fields.

Properties

IUPAC Name

5-benzyl-3-(4-ethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-30-21-12-10-20(11-13-21)25-23-17-29(16-19-7-5-4-6-8-19)24-14-9-18(2)15-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQKZWBFCOXGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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